N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
N-(2,2,2-trifluoroethyl)acetamide is an organic compound with the molecular formula C4H7F3NO. It is a derivative of acetamide where the hydrogen atoms of the ethyl group are replaced by trifluoromethyl groups. This compound is known for its stability and unique properties, making it valuable in various fields such as organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
N-(2,2,2-trifluoroethyl)acetamide is an organic compound that serves as an intermediate in organic synthesis and pharmaceutical development
Mode of Action
The exact mode of action of this compound is not well-documented. As an intermediate in organic synthesis, it likely interacts with other compounds to form new chemical structures. These interactions could involve various chemical reactions, such as condensation, substitution, or addition reactions .
Biochemical Pathways
As an intermediate in organic synthesis, it’s involved in the formation of various complex molecules, potentially affecting multiple biochemical pathways depending on the final product .
Pharmacokinetics
As an intermediate in drug synthesis, its pharmacokinetic properties would largely depend on the final drug molecule it contributes to forming .
Result of Action
As an intermediate in drug synthesis, its effects would be largely determined by the final drug molecule it helps to form .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its reactions in organic synthesis can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, its stability could be influenced by storage conditions, such as temperature and exposure to light .
Safety and Hazards
N-(2,2,2-trifluoroethyl)acetamide is classified as a warning substance with hazard statements H302, H315, H319, H335 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
N-(2,2,2-trifluoroethyl)acetamide has received the attention of many chemists since they were first developed as fluorine-containing synthons . This compound has led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .
Biochemical Analysis
Biochemical Properties
N-(2,2,2-trifluoroethyl)acetamide is primarily utilized as an intermediate compound in organic synthesis . It serves as a foundational component in the creation of more complex organic molecules . Additionally, it finds application in medicinal chemistry as a building block for drug development .
Cellular Effects
The presence of the trifluoroethyl substituent in this compound influences important physicochemical properties such as solubility, lipophilicity, and metabolic stability . These properties, in turn, impact the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems .
Molecular Mechanism
This compound’s ability to undergo chemical transformations and modulate biological activity makes it an essential component in the development of novel organic compounds and pharmaceutical agents .
Temporal Effects in Laboratory Settings
The stability of this compound is enhanced by its trifluoroethyl group . This group also alters its biological activity, impacting properties like solubility and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(2,2,2-trifluoroethyl)acetamide involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product. The crude product can be salted with acid to get a salt of this compound, and finally, a base is added to dissociate pure this compound .
Industrial Production Methods
The industrial production of this compound typically involves an improved process that is environmentally friendly and commercially viable. This process includes reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide, followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether under pressure .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: It can react with hydrolyzates and condensing agents to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include chloroacetyl chloride, sodium hydroxide, aqueous ammonia, and methyl tert-butyl ether. These reactions often require controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound include various amides and complex organic molecules used in pharmaceuticals and agrochemicals .
Scientific Research Applications
N-(2,2,2-trifluoroethyl)acetamide is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used as a building block for drug development, particularly in the synthesis of anthelmintic agents like fluralaner.
Industrial Applications: It is used in the production of pharmaceuticals and agrochemicals due to its stability and efficacy.
Comparison with Similar Compounds
N-(2,2,2-trifluoroethyl)acetamide can be compared with other similar compounds such as:
N-(2,2,2-trifluoroethyl)isatin ketimine: This compound also contains a trifluoroethyl group and is used in organic synthesis and medicinal chemistry.
2-chloro-N-(2,2,2-trifluoroethyl)acetamide: This compound is another derivative of acetamide with similar applications in organic synthesis.
The uniqueness of this compound lies in its stability and ability to undergo various chemical transformations, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
34242-99-4 |
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Molecular Formula |
C4H6F3NO |
Molecular Weight |
141.09 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C4H6F3NO/c1-3(9)8-2-4(5,6)7/h2H2,1H3,(H,8,9) |
InChI Key |
GGFKQOQFSGPWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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